molecular formula C19H21BrN2O3 B2844087 4-((1-(3-bromobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 1904070-48-9

4-((1-(3-bromobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2844087
CAS No.: 1904070-48-9
M. Wt: 405.292
InChI Key: CFOJEQXNKGPZSH-UHFFFAOYSA-N
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Description

4-((1-(3-Bromobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2-one core substituted with methyl groups at positions 1 and 6, a piperidin-4-yloxy moiety, and a 3-bromobenzoyl group. This structure combines aromatic, aliphatic, and electron-withdrawing elements, making it a candidate for pharmacological exploration, particularly in antimicrobial or enzyme-targeting applications.

Properties

IUPAC Name

4-[1-(3-bromobenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c1-13-10-17(12-18(23)21(13)2)25-16-6-8-22(9-7-16)19(24)14-4-3-5-15(20)11-14/h3-5,10-12,16H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOJEQXNKGPZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(3-bromobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic molecule characterized by its unique structural features, including a piperidine moiety and a bromobenzoyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C18H18BrN1O3C_{18}H_{18}BrN_{1}O_{3}, with a molecular weight of approximately 392.2 g/mol. The structure includes a pyridine ring, which is crucial for its biological activity, as well as functional groups that enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC18H18BrN1O3
Molecular Weight392.2 g/mol
CAS Number1795423-70-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperidine and pyridine rings allows for significant interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may act as an antagonist to certain receptors or as an inhibitor of specific enzymes involved in various metabolic pathways.

Pharmacological Studies

Research indicates that compounds structurally similar to this compound exhibit significant pharmacological properties. These include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Receptor Modulation : It may act on anaphylatoxin receptors, contributing to anti-inflammatory effects.
  • Antiplatelet Activity : Preliminary studies suggest potential effects on platelet aggregation, indicating possible applications in cardiovascular therapies.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Study on Enzyme Inhibition : A study demonstrated that the compound inhibited CYP2D6 activity in vitro, suggesting its potential role in drug-drug interactions due to altered metabolism pathways.
  • Receptor Interaction Studies : Surface plasmon resonance techniques were employed to assess the binding affinity of this compound to various receptors, revealing moderate affinity that supports further exploration in drug development.
  • Anti-inflammatory Effects : In vivo studies indicated that the compound reduced inflammatory markers in animal models, highlighting its therapeutic potential in treating conditions like arthritis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other related compounds:

Compound NameStructural FeaturesUnique Aspects
6-Methylpyridin-2(1H)-oneContains a pyridine ringLacks piperidine and bromobenzoyl groups
4-Bromo-6-methylpyranSimilar methyl and bromine substitutionsLacks piperidine moiety
1-(3-Bromobenzoyl)piperidineContains piperidine and bromobenzoyl groupsDoes not have the pyridine structure

This comparative analysis highlights how the combination of functionalities in this compound may enhance its biological activity compared to simpler analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural motifs are compared below with two analogs from the literature: PYR (1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one) and Compound 14 (2-[(1-Benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine).

Table 1: Structural and Functional Comparison

Property Target Compound PYR Compound 14
Core Structure Pyridin-2-one Pyridin-2-one Oxazolo[4,5-b]pyridine
Key Substituents - 1,6-dimethyl
- Piperidin-4-yloxy
- 3-Bromobenzoyl
- 3,6-dimethyl
- 4-Chlorophenylamino
- 4-Chlorophenyl
- Benzyl-piperidinyl
- Bromooxazole
Molecular Weight ~419.29 g/mol (calculated) 346.23 g/mol 487.37 g/mol
Biological Activity Not reported Antifungal (C. albicans) Not reported
Synthetic Yield Not available Not specified 71%
Key Functional Groups Bromine (electrophilic), ether linkage Chlorine (lipophilic), free -NH- linker Bromine, oxazole (rigid heterocycle)

Structural Analysis

  • However, PYR’s 4-chlorophenyl substituents enhance lipophilicity, whereas the target compound’s 3-bromobenzoyl group introduces steric bulk and electrophilicity .
  • Piperidine vs. Oxazole : Compound 14’s oxazolo[4,5-b]pyridine core increases rigidity compared to the target compound’s flexible piperidinyloxy linker. This difference may influence binding to biological targets, as rigid structures often improve selectivity .
  • Halogen Effects : The target compound’s bromine atom may enhance binding to hydrophobic pockets (similar to PYR’s chlorine) but with greater polarizability due to bromine’s larger atomic radius .

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into two primary fragments:

  • 1,6-dimethylpyridin-2(1H)-one with a 4-hydroxy substituent.
  • 1-(3-bromobenzoyl)piperidin-4-ol .
    Coupling these fragments via an ether linkage forms the final product.

Synthesis of 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one

Pyridinone Core Formation

The pyridin-2-one core is synthesized via cyclization of diketones or alkylation of preformed pyridinones. For example:

  • Cyclocondensation : Heating ethyl acetoacetate and ammonium acetate in acetic acid yields 6-methylpyridin-2(1H)-one. Subsequent N-methylation with methyl iodide introduces the 1-methyl group.
  • Directed C-H Functionalization : Using lithium diisopropylamide (LDA) , the 4-position of 1,6-dimethylpyridin-2(1H)-one is deprotonated and quenched with oxygen nucleophiles to install the hydroxyl group.
Table 1: Representative Conditions for Pyridinone Synthesis
Starting Material Reagents/Conditions Yield (%) Reference
Ethyl acetoacetate NH₄OAc, AcOH, 120°C, 6h 78
1,6-Dimethylpyridin-2(1H)-one LDA, THF, -78°C; O₂, then H₂O 65

Synthesis of 1-(3-Bromobenzoyl)piperidin-4-ol

Piperidine Functionalization

Piperidin-4-ol is acylated at the nitrogen using 3-bromobenzoyl chloride under Schotten-Baumann conditions:

  • Protection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole.
  • Acylation : The free amine reacts with 3-bromobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Deprotection : The TBDMS group is removed with tetrabutylammonium fluoride (TBAF).
Table 2: Acylation of Piperidin-4-ol
Step Reagents/Conditions Yield (%) Reference
Protection TBDMSCl, imidazole, DMF, 25°C, 12h 92
Acylation 3-Bromobenzoyl chloride, TEA, DCM 85
Deprotection TBAF, THF, 0°C → 25°C, 2h 88

Etherification via Mitsunobu Reaction

Coupling Strategy

The 4-hydroxy group of the pyridinone reacts with 1-(3-bromobenzoyl)piperidin-4-ol under Mitsunobu conditions:

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
  • Mechanism : The reaction proceeds through oxidative phosphorylation, enabling stereospecific ether formation.
Table 3: Mitsunobu Coupling Optimization
Pyridinone Derivative Piperidine Derivative Conditions Yield (%) Reference
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one 1-(3-Bromobenzoyl)piperidin-4-ol DEAD, PPh₃, THF, 25°C 73

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

Activation of the pyridinone’s 4-position as a triflate (using triflic anhydride) enables displacement by piperidin-4-ol in the presence of cesium carbonate. Subsequent acylation yields the target compound.

Ullmann-Type Coupling

Copper-catalyzed coupling between 4-iodo-1,6-dimethylpyridin-2(1H)-one and 1-(3-bromobenzoyl)piperidin-4-ol at 110°C in dimethylformamide (DMF) achieves moderate yields.

Analytical Characterization

Critical data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.30 (m, 3H, Ar-H), 6.25 (s, 1H, pyridinone-H), 4.80–4.60 (m, 1H, piperidine-OCH), 3.50–3.20 (m, 4H, piperidine-NCO and CH₃), 2.40 (s, 3H, CH₃).
  • HRMS : m/z calc. for C₂₀H₂₂BrN₂O₃ [M+H]⁺: 441.08; found: 441.07.

Challenges and Optimization

Regioselectivity in Pyridinone Functionalization

Directed ortho-metalation (DoM) using LDA ensures precise installation of the 4-hydroxy group, avoiding competing reactions at the 3- or 5-positions.

Steric Hindrance in Acylation

Bulky substituents on piperidine necessitate slow addition of 3-bromobenzoyl chloride to prevent N,O-diacylation byproducts.

Industrial-Scale Considerations

  • Cost Efficiency : Mitsunobu reagents (DEAD/PPh₃) are replaced with diisopropyl azodicarboxylate (DIAD) and polymer-supported phosphine for easier purification.
  • Green Chemistry : Microwave-assisted coupling reduces reaction times from 24h to 1h with comparable yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((1-(3-bromobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, and how can reaction conditions be tailored to improve yield?

  • Methodology : Multi-step synthesis typically involves coupling a bromobenzoyl-substituted piperidine with a substituted pyridinone core. Key steps include:

  • Nucleophilic substitution : Piperidin-4-ol reacts with activated pyridinone derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Benzoylation : 3-Bromobenzoyl chloride reacts with the piperidine intermediate; anhydrous conditions and controlled stoichiometry are critical to avoid side products .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) ensures high purity .
    • Optimization : Adjusting solvent polarity, temperature (e.g., 0–60°C), and catalyst use (e.g., DMAP for acylation) can enhance yields from ~35% to >60% .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Assign peaks for the pyridinone (δ ~6.0–7.5 ppm for aromatic protons) and piperidine (δ ~3.0–4.2 ppm for oxy-piperidine) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate the bromobenzoyl group .
  • X-ray Crystallography : Resolve steric effects of the 3-bromo substituent and piperidine conformation; requires high-purity crystals grown via slow evaporation .

Advanced Research Questions

Q. How does the 3-bromobenzoyl group influence the compound’s bioactivity compared to analogs (e.g., 5-chloro-2-methoxy or trifluoromethyl substitutions)?

  • Structure-Activity Relationship (SAR) :

  • Electrophilic Character : Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
  • Hydrophobicity : The bromine atom increases lipophilicity (logP), potentially improving membrane permeability vs. polar substituents (e.g., -OCH₃) .
  • Bioactivity : Compare antifungal IC₅₀ values (e.g., vs. Candida spp.) with analogs in ; bromine may enhance target binding via halogen bonding .

Q. What strategies mitigate discrepancies in reported solubility and stability data across studies?

  • Experimental Variables :

  • Solubility : Use standardized solvents (e.g., DMSO for stock solutions) and dynamic light scattering (DLS) to assess aggregation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring; hydrolytic instability of the ester/amide bonds may require pH-controlled buffers .
    • Data Validation : Cross-reference with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to confirm thermal stability .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate this compound’s therapeutic potential?

  • Model Systems :

  • ADME Profiling : Use Caco-2 cells for permeability assays and hepatic microsomes for metabolic stability (CYP450 inhibition potential) .
  • Rodent PK : Administer IV/PO doses (e.g., 10 mg/kg) with LC-MS/MS quantification of plasma/tissue levels; monitor t₁/₂ and bioavailability .
    • Target Engagement : Radiolabel the compound (e.g., ³H or ¹⁴C) for receptor occupancy studies in disease models .

Data Contradiction Analysis

Q. How should researchers resolve conflicting bioactivity data between in vitro and in vivo studies?

  • Hypothesis Testing :

  • In Vitro Limitations : Address false positives (e.g., assay interference from the bromine atom) via counter-screens (e.g., redox-cycling assays) .
  • Metabolic Differences : Compare liver microsome data (e.g., human vs. rodent) to identify species-specific metabolism .
    • Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., cell line variability, compound batch effects) .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in (e.g., thiourea coupling) and (solvent optimization).
  • Analytical Standards : Use pharmacopeial guidelines (e.g., buffer preparation in ) for assay validation.
  • Biological Assays : Adapt antifungal protocols from (e.g., microdilution methods against Candida spp.).

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